Cas no 1270549-64-8 (1-(4-fluoro-2-nitrophenyl)ethan-1-amine)

1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is a fluorinated aromatic amine derivative featuring both a nitro and an amine functional group on a phenyl ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the electron-withdrawing nitro and fluorine groups enhances reactivity in nucleophilic substitution and reduction reactions, making it a versatile building block. Its structural properties allow for further functionalization, enabling the synthesis of more complex heterocyclic or bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity and potential reactivity.
1-(4-fluoro-2-nitrophenyl)ethan-1-amine structure
1270549-64-8 structure
Product Name:1-(4-fluoro-2-nitrophenyl)ethan-1-amine
CAS No:1270549-64-8
MF:C8H9FN2O2
MW:184.167665243149
CID:5914857
PubChem ID:55283701
Update Time:2025-06-13

1-(4-fluoro-2-nitrophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluoro-2-nitrophenyl)ethan-1-amine
    • EN300-6506198
    • 1270549-64-8
    • AKOS006346673
    • Inchi: 1S/C8H9FN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3
    • InChI Key: BAGOOCKJXFEZRA-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(F)=CC=1N(=O)=O)(N)C

Computed Properties

  • Exact Mass: 184.06480570g/mol
  • Monoisotopic Mass: 184.06480570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 1-(4-fluoro-2-nitrophenyl)ethan-1-amine

Comprehensive Overview of 1-(4-fluoro-2-nitrophenyl)ethan-1-amine (CAS No. 1270549-64-8): Properties, Applications, and Industry Insights

1-(4-fluoro-2-nitrophenyl)ethan-1-amine (CAS No. 1270549-64-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluoro-nitro aromatic amine derivative is characterized by its unique molecular structure, combining a fluorine substituent and a nitro group on a phenyl ring, which imparts distinct electronic and steric properties. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's structure-activity relationship (SAR) has become a focal point in modern medicinal chemistry. Its electron-withdrawing groups (fluoro and nitro) influence reactivity patterns, making it valuable for Pd-catalyzed cross-coupling reactions—a hot topic in green chemistry forums. Recent publications highlight its utility in constructing heterocyclic scaffolds, addressing the growing demand for novel bioactive compounds in antibiotic-resistant pathogen research.

From a synthetic perspective, 1270549-64-8 demonstrates remarkable versatility. Its amine functionality allows for straightforward derivatization, while the nitro group serves as a precursor for reduced aniline derivatives—a transformation frequently discussed in catalysis webinars. The 4-fluoro substitution enhances metabolic stability, a property highly sought after in preclinical candidate optimization, as evidenced by its inclusion in several patent applications for CNS-targeted therapeutics.

Analytical characterization of 1-(4-fluoro-2-nitrophenyl)ethan-1-amine typically involves advanced techniques like HPLC-MS and multinuclear NMR, with particular emphasis on 19F-NMR due to the fluorine atom. These methods align with current industry trends toward quality-by-design (QbD) approaches in chemical manufacturing. The compound's chromatographic behavior has been extensively documented, providing valuable data for scientists developing analytical methods for structurally similar APIs.

Environmental considerations surrounding nitroaromatic compounds have spurred innovation in green synthesis routes for 1270549-64-8. Recent studies explore microwave-assisted and continuous flow methodologies to improve atom economy—a subject dominating sustainable chemistry conferences. These advancements address the pharmaceutical industry's push toward PMI (Process Mass Intensity) reduction while maintaining regioselective control during synthesis.

In material science applications, the electronic properties of 1-(4-fluoro-2-nitrophenyl)ethan-1-amine have shown promise in developing organic semiconductors. Its ability to influence charge transport characteristics makes it relevant to OLED technology research—a field experiencing exponential growth according to recent market analysis reports. The compound's crystallinity patterns are also being investigated for co-crystal engineering applications in solid-state chemistry.

Regulatory aspects of handling nitro-containing compounds like 1270549-64-8 remain a frequent discussion point in EHS (Environment, Health & Safety) webinars. Proper risk assessment protocols and engineering controls are emphasized, reflecting the chemical industry's heightened focus on occupational exposure limits and REACH compliance. These discussions often reference the compound's stability profile under various storage conditions.

The commercial landscape for 1-(4-fluoro-2-nitrophenyl)ethan-1-amine reveals growing demand from contract research organizations (CROs) and custom synthesis providers. Market intelligence suggests increasing procurement for fragment-based drug discovery libraries, particularly in oncology research. Suppliers are responding by developing scale-up protocols while maintaining stringent specification sheets—topics frequently searched by procurement specialists in pharmaceutical companies.

Emerging research directions for CAS 1270549-64-8 include its potential in proteolysis targeting chimera (PROTAC) development and covalent inhibitor design. These cutting-edge applications leverage the compound's structural motifs to address challenging drug targets, as highlighted in recent ACS (American Chemical Society) symposiums. Such developments position this chemical entity at the forefront of next-generation therapeutic innovation.

For researchers working with 1-(4-fluoro-2-nitrophenyl)ethan-1-amine, proper handling procedures and waste disposal methods remain critical considerations. Technical bulletins often emphasize the importance of personal protective equipment (PPE) and fume hood usage when manipulating this compound—information highly sought after in laboratory safety training modules. These protocols align with global GLP (Good Laboratory Practice) standards.

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